molecular formula C14H7ClF3N3O2 B13750945 4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile

4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile

Katalognummer: B13750945
Molekulargewicht: 341.67 g/mol
InChI-Schlüssel: IDSIYPALSUJYLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a phenylamino benzonitrile structure. Its unique chemical structure imparts distinct properties that make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with benzonitrile under specific conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile is unique due to the combination of chloro, nitro, and trifluoromethyl groups attached to a phenylamino benzonitrile structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H7ClF3N3O2

Molekulargewicht

341.67 g/mol

IUPAC-Name

4-[2-chloro-6-nitro-4-(trifluoromethyl)anilino]benzonitrile

InChI

InChI=1S/C14H7ClF3N3O2/c15-11-5-9(14(16,17)18)6-12(21(22)23)13(11)20-10-3-1-8(7-19)2-4-10/h1-6,20H

InChI-Schlüssel

IDSIYPALSUJYLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.